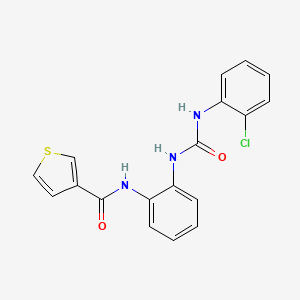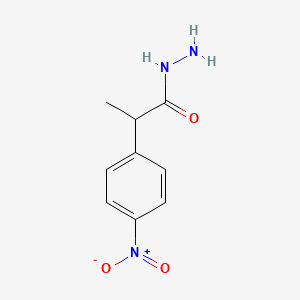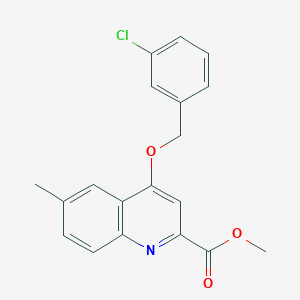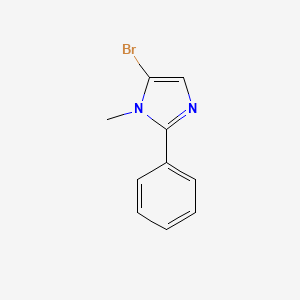
N-(2-(3-(2-chlorophenyl)ureido)phenyl)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-(3-(2-chlorophenyl)ureido)phenyl)thiophene-3-carboxamide" is a derivative of thiophene carboxamide, which is a class of compounds known for their diverse biological activities. The thiophene nucleus is a common motif in medicinal chemistry, often associated with antimicrobial, anti-inflammatory, and antitumor properties. The specific structure of this compound suggests potential for interaction with various biological targets due to the presence of the ureido linkage and chlorophenyl group.
Synthesis Analysis
The synthesis of thiophene carboxamide derivatives typically involves the reaction of thiophene carboxylic acid or its derivatives with amines or isocyanates. For example, the synthesis of similar compounds has been reported through reactions involving thiophene-2-carbonyl chloride and various amines, as seen in the synthesis of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide . Another related compound, 3-chloro-N-(8'-quinolyl)benzo[b]thiophene-2-carboxamide, was synthesized from 3-chlorobenzo[b]thiophene-2-carboxyl chloride and 8-aminoquinoline . These methods could potentially be adapted for the synthesis of "N-(2-(3-(2-chlorophenyl)ureido)phenyl)thiophene-3-carboxamide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of thiophene carboxamide derivatives is often characterized by X-ray crystallography, which provides detailed information about the conformation and crystal packing of the molecules. For instance, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide showed a chair conformation of the cyclohexane ring and a pseudo-six-membered ring formed by an intramolecular hydrogen bond . Similarly, the structure of 3-chloro-N-(8'-quinolyl)benzo[b]thiophene-2-carboxamide revealed a monoclinic system with intermolecular hydrogen bonds and π-π interactions . These structural features are crucial for understanding the reactivity and interaction of the compounds with biological targets.
Chemical Reactions Analysis
Thiophene carboxamide derivatives can undergo various chemical reactions, including condensation with isocyanates, reactions with cyanamides, and nucleophilic substitutions. For example, 3-chloro-N-[chloro(dialkylamino)methylene]benzo[b]thiophene-2-carboxamides were synthesized by reacting substituted 3-chlorobenzo[b]thiophene-2-carbonyl chlorides with cyanamides . The reactivity of the chloroformamidine group in these compounds can be further modified by exchanging the chlorine atom with different nucleophiles. The chemical reactivity of "N-(2-(3-(2-chlorophenyl)ureido)phenyl)thiophene-3-carboxamide" would likely be influenced by the presence of the ureido group and the electron-withdrawing chlorophenyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene carboxamide derivatives are influenced by their molecular structure. The presence of substituents such as chlorophenyl groups can affect the compound's lipophilicity, solubility, and overall stability. The intramolecular hydrogen bonding observed in some thiophene carboxamide structures can also impact the compound's melting point and solubility . The antimicrobial activity of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide against various microorganisms suggests that these compounds can interact effectively with biological membranes . The physical and chemical properties of "N-(2-(3-(2-chlorophenyl)ureido)phenyl)thiophene-3-carboxamide" would need to be empirically determined to fully understand its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
N-(2-(3-(2-chlorophenyl)ureido)phenyl)thiophene-3-carboxamide is involved in various synthetic processes, showcasing its versatility in chemical reactions. For instance, it has been synthesized through combinatorial strategies, involving reactions with primary or secondary amines, indicating its potential in creating diverse chemical libraries. These compounds are characterized by techniques such as 1H NMR, HPLC/MS, and IR studies, demonstrating their purity and structural integrity. The extensive synthesis work lays a foundation for its further application in various fields, including medicinal chemistry and material science (Le Foulon et al., 2005).
Antimicrobial and Antibiofilm Properties
Research has shown that derivatives of thiophene carboxamide possess significant antimicrobial and antibiofilm properties. These compounds have been tested against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm-forming capabilities. The presence of specific substituents, such as chlorophenyl groups, enhances their antimicrobial activity, making them promising candidates for the development of new antibacterial agents with potent antibiofilm characteristics (Limban, Marutescu, & Chifiriuc, 2011).
Anticancer Activity
Compounds containing the thiophene carboxamide motif have also been evaluated for their anticancer activity. Specific derivatives have shown inhibitory effects on various cancer cell lines, highlighting their potential as leads for the development of novel anticancer therapies. The structure-activity relationship studies suggest that certain modifications in the thiophene carboxamide structure could enhance their efficacy against cancer cells, offering a pathway for the synthesis of targeted anticancer agents (Atta & Abdel‐Latif, 2021).
Molecular Docking and Theoretical Studies
Theoretical and computational studies, including molecular docking and DFT calculations, have been conducted on thiophene carboxamide derivatives to understand their interaction with biological targets. These studies provide insights into the molecular basis of their biological activities, helping in the design of more potent molecules. For example, molecular docking studies have been used to predict the binding affinity of these compounds to specific proteins, aiding in the identification of potential therapeutic applications (Cakmak et al., 2022).
Gas Separation and Material Science
In material science, thiophene carboxamide derivatives have been explored for their gas separation characteristics. The incorporation of the phenylindane moiety, for instance, has led to the development of polyamides with excellent gas permeability and separation factors, demonstrating their potential in industrial gas separation processes (Ding & Bikson, 2002).
Direcciones Futuras
Thiophene-based analogs have been fascinating a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future research directions could involve exploring more about the biological activities of “N-(2-(3-(2-chlorophenyl)ureido)phenyl)thiophene-3-carboxamide” and its potential applications in medicinal chemistry.
Propiedades
IUPAC Name |
N-[2-[(2-chlorophenyl)carbamoylamino]phenyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2S/c19-13-5-1-2-6-14(13)21-18(24)22-16-8-4-3-7-15(16)20-17(23)12-9-10-25-11-12/h1-11H,(H,20,23)(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCIWKBMILNQCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CSC=C2)NC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(2-chlorophenyl)ureido)phenyl)thiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carbonitrile](/img/structure/B2507491.png)
![(Z)-8-(3-methoxybenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2507492.png)
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-[(1-propyl-1H-pyrrol-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B2507494.png)


![2-Chloro-N-[(3,5-dimethoxyphenyl)-(1-methylimidazol-2-yl)methyl]propanamide](/img/structure/B2507499.png)

![4-{2-[2-(Trifluoromethyl)phenyl]cyclopropanecarbonyl}thiomorpholine-3-carbonitrile](/img/structure/B2507505.png)

![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2507509.png)
![N-(4-bromophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2507510.png)
